molecular formula C15H26O4 B14609618 Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate CAS No. 59726-44-2

Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate

Cat. No.: B14609618
CAS No.: 59726-44-2
M. Wt: 270.36 g/mol
InChI Key: UWMMFJJQWYLAAX-UHFFFAOYSA-N
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Description

Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate can be achieved through esterification reactions. One common method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the Fischer esterification method can be employed, where the carboxylic acid and alcohol are heated under reflux with a strong acid like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and the use of solid acid catalysts can enhance the yield and purity of the ester. Additionally, the removal of water during the reaction using molecular sieves or a Dean-Stark apparatus can drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ester into a carboxylic acid or other oxidized products.

    Reduction: Reduction reactions can transform the ester into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of water and enzymes, leading to the formation of carboxylic acids and alcohols. These products can then participate in further biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate is unique due to its complex structure, which includes multiple functional groups. This complexity allows it to participate in a wider range of chemical reactions compared to simpler esters.

Properties

CAS No.

59726-44-2

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate

InChI

InChI=1S/C15H26O4/c1-6-10-15(11-9-12(4)5,13(16)18-7-2)14(17)19-8-3/h6,12H,1,7-11H2,2-5H3

InChI Key

UWMMFJJQWYLAAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(C)C)(CC=C)C(=O)OCC

Origin of Product

United States

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